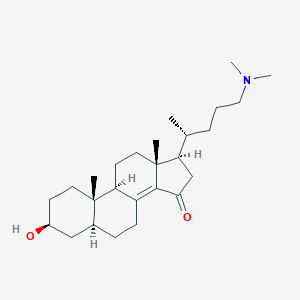![molecular formula C21H16BrN3O3 B237720 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its unique chemical structure, which makes it a promising candidate for drug development. However, this compound has several limitations, including its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. For instance, future studies could investigate the potential applications of this compound in other areas, such as cardiovascular disease and infectious diseases. Additionally, researchers could explore the mechanism of action of this compound in more detail to better understand its potential therapeutic effects. Finally, future studies could investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)aniline, which is then reacted with 5-bromo-2-methoxy-3-methylbenzoic acid to form the desired compound.
Applications De Recherche Scientifique
The unique chemical structure of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide makes it a promising candidate for drug development. Several studies have investigated the potential applications of this compound in various fields, including cancer research, neurology, and immunology.
Propriétés
Formule moléculaire |
C21H16BrN3O3 |
|---|---|
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16BrN3O3/c1-12-10-14(22)11-16(18(12)27-2)20(26)24-15-7-5-13(6-8-15)21-25-19-17(28-21)4-3-9-23-19/h3-11H,1-2H3,(H,24,26) |
Clé InChI |
TVAYOGMRSSKVGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC |
SMILES canonique |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)


![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)






